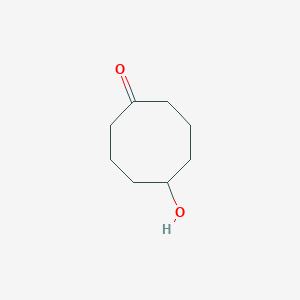

5-Hydroxycyclooctanone

Description

The exact mass of the compound 5-Hydroxycyclooctanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxycyclooctanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxycyclooctanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxycyclooctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNLAYAAWSTPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298711 | |

| Record name | 5-hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-97-3 | |

| Record name | NSC125566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxycyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxycyclooctan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Conformational Dynamics & Transannular Hemiacetalization of 5-Hydroxycyclooctanone: A Technical Guide

Executive Summary

The cyclooctane ring system represents a unique challenge in conformational analysis due to its high flexibility and the specific "medium-ring effect" (I-strain).[1] Unlike the rigid chair of cyclohexane, cyclooctane derivatives exist in a dynamic equilibrium of boat-chairs (BC), crowns, and boat-boats (BB).

In the specific case of 5-hydroxycyclooctanone , this conformational mobility facilitates a rare and chemically significant transannular interaction . The C1-carbonyl and C5-hydroxyl groups, positioned across the ring, can approach within van der Waals radii, leading to the formation of a bridged bicyclic hemiacetal: 9-oxabicyclo[3.3.1]nonan-1-ol .

This guide provides a rigorous analysis of this equilibrium, the factors driving the transannular reaction, and the analytical protocols required to characterize these systems in solution.

The Medium Ring Challenge: Conformational Manifolds

The Dominant Conformer: Boat-Chair (BC)

While cyclooctane itself fluctuates between the boat-chair (BC) and crown conformations, the introduction of an sp²-hybridized ketone at C1 alters the energy landscape.

-

Lowest Energy State: The Boat-Chair (BC) is generally the global minimum for cyclooctanone.[1]

-

Carbonyl Placement: To minimize transannular hydrogen-hydrogen repulsion, the carbonyl group preferentially occupies a position that relieves the "prow" hydrogens' steric clash.[1]

-

Substituent Effect: In 5-hydroxycyclooctanone, the hydroxyl group at C5 introduces dipole-dipole interactions and hydrogen bonding potential that stabilizes specific BC rotamers.

Transannular Strain (Prelog Strain)

Medium rings (8–11 members) suffer from transannular strain, where hydrogens or substituents on opposite sides of the ring are forced into proximity. In 5-hydroxycyclooctanone, this strain is paradoxically the driving force for reaction. The ring relieves this repulsive strain by collapsing into the bridged hemiacetal, which adopts a low-energy dual-chair conformation (resembling adamantane fragments).

The Transannular Hemiacetal Equilibrium[1][2]

The core of this analysis is the equilibrium between the Open Ring (A) and the Bridged Hemiacetal (B) .[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the O5-hydroxyl lone pair onto the C1-carbonyl carbon.[1]

-

Alignment: The ring must adopt a BC conformation where C1 and C5 are proximal (approx.[1] 2.5 Å).[1]

-

Trajectory: The hydroxyl oxygen approaches the carbonyl

orbital.[1] -

Closure: The bond formation creates a zero-bridge, converting the 8-membered monocycle into a [3.3.1] bicycle.

Thermodynamic Drivers

-

Enthalpy (

): Favors the bridged form.[1] The formation of the C-O sigma bond and the relief of transannular H-H repulsion (Prelog strain) are exothermic.[1] -

Entropy (

): Favors the open form.[1] The rigid bicycle loses significant degrees of freedom compared to the floppy cyclooctanone.[1] -

Solvent Effect: Polar protic solvents (e.g.,

, Methanol) stabilize the open hydroxy-ketone via intermolecular hydrogen bonding, shifting

Visualization of the Pathway[1]

Figure 1: Reaction coordinate diagram illustrating the transition from the flexible open ring to the rigid bridged hemiacetal.[1]

Analytical Protocols: Distinguishing Isomers

Because the equilibrium is rapid on the NMR timescale at room temperature, signals often coalesce.[1] Accurate characterization requires specific protocols.[1]

Variable Temperature (VT) NMR

Standard

Protocol:

-

Solvent Selection: Use Toluene-

(for low temp) or DMSO- -

Cooling Phase: Lower temperature to 220 K (-53°C) in 10 K increments.

-

Observation:

-

Open Form: Distinct carbonyl resonance in

-NMR (~215 ppm). -

Bridged Form: Hemiacetal carbon resonance (~95-100 ppm).

-

Coalescence: As temperature drops, the averaged signal splits into distinct populations.

-

IR Spectroscopy (Solution Phase)

Infrared spectroscopy provides a snapshot faster than the chemical exchange rate.[1]

-

Open Ketone: Strong absorption at

(C=O stretch). -

Bridged Hemiacetal: Absence of C=O stretch; appearance of C-O-C ether bands (

) and broad O-H stretch (if not intramolecularly bonded).

Data Summary: Solvent Influence[1]

| Solvent | Dielectric Constant ( | Predominant Species (298 K) | Mechanistic Rationale |

| Benzene- | 2.28 | Bridged (>95%) | Non-polar environment promotes intramolecular closure to bury the polar groups. |

| Chloroform- | 4.81 | Bridged (~80%) | Weak H-bond donor; still favors internal stabilization. |

| DMSO- | 46.7 | Open (~60-70%) | Strong H-bond acceptor stabilizes the free -OH, preventing attack on C=O. |

| 78.4 | Open (>80%) | Hydration of the carbonyl and H-bonding to hydroxyl dominate.[1] |

Synthetic & Experimental Workflow

To study this system, one must synthesize the substrate while preserving the sensitive ketone functionality.[1]

Synthesis of 5-Hydroxycyclooctanone

Note: Direct oxidation of cyclooctane is non-selective. The preferred route is via the diol.[1]

Step-by-Step Protocol:

-

Starting Material: cis-1,5-cyclooctanediol (commercially available or via hydrogenation of 1,5-cyclooctadiene diepoxide).

-

Oxidation (Jones Oxidation - Controlled):

-

Dissolve cis-1,5-cyclooctanediol (10 mmol) in Acetone (50 mL).

-

Cool to 0°C.[1]

-

Add Jones Reagent (CrO3/H2SO4) dropwise very slowly (over 1 hour) to favor mono-oxidation.

-

Quench immediately with Isopropanol upon consumption of starting material (monitor via TLC).

-

-

Workup: Neutralize with

, filter chromium salts, and concentrate. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Critical: The product may streak due to the hemiacetal equilibrium on silica.[1] Use deactivated silica or neutral alumina.[1]

Analytical Decision Tree

Figure 2: Analytical workflow for determining the dominant tautomer in solution.

Computational Modeling (DFT Guidelines)

For researchers attempting to model this system, standard force fields (MM2/MMFF) often fail to accurately capture the electronic transannular effect.

Recommended Level of Theory:

-

Method: DFT (Density Functional Theory)

-

Functional:

or -

Basis Set:

(Diffuse functions are necessary for the lone pair interactions). -

Solvation: IEFPCM (Polarizable Continuum Model) matching the experimental solvent.[1]

Key Calculation:

Calculate the Gibbs Free Energy (

-

If

, the hemiacetal is thermodynamically favored.[1]

References

-

Rademacher, P., & Mohr, P. C. (2007).[2] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry.

-

Leonard, N. J. (1960). Transannular Interactions in Medium Ring Compounds. Record of Chemical Progress. (Cited as foundational review on transannular effects).

-

Ghiaci, M., & Mohajeri, A. (1994). Transannular Interaction: Molecular Structure and Conformational Properties of N-Aryl-1-Azacyclooctan-5-Ones. Journal of the Chinese Chemical Society.[1]

-

Choudhary, P. (2006).[3] Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. DuEPublico (University of Duisburg-Essen).

Sources

Technical Guide: Synthesis Pathways for 5-Hydroxycyclooctanone from Cyclooctane-1,5-diol

Executive Summary

The synthesis of 5-hydroxycyclooctanone (1) from cyclooctane-1,5-diol (2) represents a classic problem in symmetric bifunctional desymmetrization. The core challenge lies not merely in the oxidation chemistry but in the conformational dynamics of medium-sized rings. Upon formation, 5-hydroxycyclooctanone undergoes a rapid, favorable transannular cyclization to form the hemiacetal 9-oxabicyclo[3.3.1]nonan-1-ol (3) .

This guide details the synthesis strategies required to access this equilibrium mixture, prioritizing the Controlled TEMPO Oxidation pathway for its balance of atom economy and selectivity, while providing the Statistical Protection pathway as a robust alternative for analytical standard preparation.

The Chemoselectivity & Conformational Challenge

Before initiating synthesis, researchers must understand that "5-hydroxycyclooctanone" is a transient species in most standard solvents.

The Transannular Equilibrium

Unlike acyclic hydroxy ketones, the cyclooctane scaffold facilitates a transannular nucleophilic attack of the C5-hydroxyl group onto the C1-ketone. This equilibrium is solvent-dependent:

-

Non-polar solvents (CDCl₃, Benzene): The equilibrium heavily favors the bicyclic hemiacetal (3 , >95%).

-

Polar protic solvents (DMSO, Methanol): The open-chain hydroxy ketone (1 ) becomes more detectable, though often still minor.

This tautomerism complicates oxidation because the hemiacetal moiety is susceptible to further oxidation to the lactone (9-oxabicyclo[3.3.1]nonan-9-one) if aggressive oxidants are used.

Reaction Logic Diagram

The following diagram illustrates the equilibrium and the risk of over-oxidation.

Figure 1: The thermodynamic sink of the hemiacetal protects the ketone but opens a pathway to lactonization.

Synthesis Pathways[1][2][3][4]

Pathway A: Stoichiometric Control via TEMPO/NaOCl (Recommended)

This method utilizes the steric bulk of the nitroxyl radical (TEMPO) and precise stoichiometric control of the co-oxidant (NaOCl) to achieve mono-oxidation.

-

Mechanism: The oxoammonium species oxidizes one hydroxyl group. As the ketone forms, the molecule cyclizes to the hemiacetal. The bridgehead hydroxyl of the hemiacetal is sterically hindered and electronically distinct from the starting secondary alcohol, providing a "kinetic trap" that slows over-oxidation.

-

Advantages: Single-step, ambient temperature, avoids heavy metal waste (Cr, Mn).

-

Risks: Excess NaOCl can drive the hemiacetal to the lactone.

Pathway B: The Statistical Protection Strategy (High Fidelity)

For applications requiring absolute purity (e.g., analytical standards), a protection-deprotection sequence is preferred despite lower yields.

-

Mono-acetylation: Reacting the diol with 1.0 eq of acetic anhydride.

-

Oxidation: Converting the remaining alcohol to a ketone using PCC or Dess-Martin Periodinane.

-

Hydrolysis: Removing the acetate group to release the product.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 5-hydroxycyclooctanone (isolated as 9-oxabicyclo[3.3.1]nonan-1-ol).

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Cyclooctane-1,5-diol | Substrate | 1.0 | mixture of cis/trans is acceptable |

| TEMPO | Catalyst | 0.01 | 1 mol% loading |

| NaBr | Co-catalyst | 0.1 | Aqueous solution |

| NaOCl (Bleach) | Oxidant | 1.05 | Commercial 5-6% solution; Titrate before use |

| NaHCO₃ | Buffer | - | Maintain pH 8.5–9.5 |

| Dichloromethane (DCM) | Solvent | - | Biphasic medium |

Step-by-Step Methodology

-

Setup:

-

In a 250 mL round-bottom flask, dissolve cyclooctane-1,5-diol (1.44 g, 10 mmol) in DCM (50 mL).

-

Add a solution of TEMPO (15.6 mg, 0.1 mmol) and NaBr (103 mg, 1.0 mmol) in water (5 mL).

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring (1000 rpm).

-

-

Controlled Oxidation:

-

Buffer the commercial NaOCl solution with solid NaHCO₃ to pH ~9.

-

Add the NaOCl solution (1.05 equiv) dropwise via an addition funnel or syringe pump over 45 minutes .

-

Critical Checkpoint: The orange color of the TEMPO radical should persist. If it fades to yellow, the oxidant is being consumed too fast; slow the addition.

-

-

Quenching & Workup:

-

Immediately upon completion of addition, quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess hypochlorite.

-

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Note: The crude oil often contains the hemiacetal. Do not heat excessively (>40°C) to avoid dehydration or polymerization.

-

Purify via flash column chromatography (Silica gel, Hexane:EtOAc 3:1). The hemiacetal typically elutes after the dione (if formed) and before the diol.

-

Analytical Profiling

Validation of the product requires recognizing the hemiacetal signature.

| Technique | Expected Signal (Hemiacetal Form) | Interpretation |

| ¹H NMR (CDCl₃) | No aldehyde/ketone proton. Multiplet at δ 3.8–4.2 ppm (H-5, bridgehead). | Absence of downfield signals confirms cyclization. |

| ¹³C NMR (CDCl₃) | Signal at ~95–98 ppm (Hemiacetal Anomeric C). Signal at ~60–65 ppm (C-O). | Lack of signal at >210 ppm confirms absence of open ketone in CDCl₃. |

| IR Spectroscopy | Broad band ~3400 cm⁻¹ (OH). Weak or absent C=O stretch at 1710 cm⁻¹. | Strong C=O indicates equilibrium shift or over-oxidation to dione. |

Mechanistic Workflow (DOT)

The following diagram details the catalytic cycle and the specific selectivity node where the reaction must be stopped.

Figure 2: The TEMPO catalytic cycle. The stability of the 'Product_Closed' state prevents rapid over-oxidation compared to acyclic analogs.

References

-

Krämer, G., Oehlhof, A., & Meier, H. (2009).[2] Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B, 64(7), 847–850.

-

Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003).[3] Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57–59.[3]

-

Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(3), 870–871.

-

NIST Chemistry WebBook. (n.d.). 9-Oxabicyclo[3.3.1]nonane and derivatives. National Institute of Standards and Technology.[4]

Sources

Physical Characteristics and Melting Point of 5-Hydroxycyclooctanone

An In-Depth Technical Guide

Executive Summary

5-Hydroxycyclooctanone is a medium-ring derivative that presents a unique structural duality. Unlike typical hydroxy ketones, it does not exist primarily as an open-chain ketone in its standard state. Instead, it undergoes a spontaneous transannular cyclization to form a stable hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol .

Researchers handling this compound must recognize that physical data (such as melting point and IR spectra) often correspond to the bicyclic hemiacetal form rather than the open-chain ketone.

| Property | Data |

| Primary CAS (Hemiacetal) | 37996-41-1 (9-oxabicyclo[3.3.1]nonan-1-ol) |

| Secondary CAS (Ketone) | 61755-97-3 (5-hydroxycyclooctanone) |

| Physical State | Waxy white solid (at STP) |

| Melting Point | Solid (Literature often cites ranges for derivatives; the hemiacetal is a stable solid at RT, distinct from the liquid parent cyclooctanone).[1] |

| Solubility | Soluble in polar organic solvents (DCM, Acetone); equilibrates in solution. |

| Key Characteristic | Exists >96% as hemiacetal in solid state and non-polar solvents. |

Part 1: The Transannular Equilibrium (Core Concept)

The defining characteristic of 5-hydroxycyclooctanone is its transannular tautomerism . In medium-sized rings (8-10 carbons), transannular interactions are favored due to the proximity of functional groups across the ring (the "transannular strain" or Prelog strain).

In this specific case, the hydroxyl group at C5 attacks the carbonyl carbon at C1. This 1,5-interaction bridges the ring, converting the flexible cyclooctane ring into a rigid, chair-chair bicyclic system.

The Equilibrium Pathway

The compound exists in a dynamic equilibrium between the open-chain hydroxy ketone and the bicyclic hemiacetal.

Figure 1: The transannular equilibrium favoring the bicyclic hemiacetal form.

Scientific Implication:

-

Solid State: The compound crystallizes exclusively as the hemiacetal . Infrared (IR) spectroscopy of the solid (KBr pellet) shows no carbonyl stretching frequency (typically ~1700 cm⁻¹), confirming the absence of the C=O group in the lattice.

-

Solution State: In non-polar solvents like CCl₄, the hemiacetal dominates. In aqueous or protic solvents, the equilibrium shifts slightly, allowing a small percentage (~4%) of the open ketone form to exist, which is sufficient for reactions targeting the ketone (e.g., oxidation to diketone).

Part 2: Synthesis Protocol

Objective: Preparation of 5-hydroxycyclooctanone (isolated as 9-oxabicyclo[3.3.1]nonan-1-ol) via controlled oxidation of cis-1,5-cyclooctanediol.

Mechanism: The synthesis relies on the partial oxidation of a diol. The challenge is to stop at the hydroxy-ketone stage without over-oxidizing to the 1,5-dione. The Jones Oxidation is the standard, robust method for this transformation.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: cis-1,5-Cyclooctanediol (CAS 23418-82-8).[1]

-

Solvent: Acetone (Reagent grade).

-

Quench: Isopropyl alcohol (IPA).

Step-by-Step Methodology

-

Preparation of Jones Reagent:

-

Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Dilute carefully with water to a total volume of 100 mL.

-

Note: Keep this solution cool; it is a powerful oxidant.

-

-

Reaction Setup:

-

Dissolve 1.44 g (10 mmol) of cis-1,5-cyclooctanediol in 50 mL of acetone in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath. Vigorous stirring is essential.

-

-

Titration (The Critical Step):

-

Add the Jones reagent dropwise via an addition funnel.

-

Visual Endpoint: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺) as the oxidant is consumed.

-

Continue addition slowly until a faint orange color persists for more than 1 minute, indicating a slight excess of oxidant.

-

-

Quenching & Workup:

-

Immediately add 2-3 mL of isopropyl alcohol. The solution will revert to a green color as the excess Cr⁶⁺ is reduced.

-

Decant the liquid from the chromium salts (or filter through a Celite pad).

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Dry the combined organic layers over anhydrous MgSO₄ and concentrate.

-

-

Purification:

-

The crude product is a waxy solid.

-

Purify via sublimation or recrystallization from pentane/ether if high purity is required.

-

Yield Expectation: 60-75%.

Figure 2: Synthetic pathway from diol to hemiacetal.

Part 3: Structural Characterization & Data

To validate the identity of the synthesized compound, compare experimental data against these standard signatures.

1. Infrared Spectroscopy (IR)[8]

-

Solid State (KBr):

-

3300-3400 cm⁻¹: Strong, broad O-H stretch (Hemiacetal hydroxyl).

-

1700 cm⁻¹ region: Absent . Lack of C=O peak confirms the bicyclic hemiacetal structure.

-

-

Solution (CHCl₃):

-

Weak band at ~1705 cm⁻¹ may appear, indicating a small equilibrium population of the open-chain ketone.

-

2. Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signal: A triplet at δ 4.33 ppm (1H).

-

Interpretation: This signal corresponds to the proton at the bridgehead position (H-5 in the bicyclic numbering, or the proton on the carbon bearing the ether oxygen). The triplet splitting arises from the symmetric environment of the twin-chair conformation.

-

3. Physical Properties Table

| Characteristic | Value / Description |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Solid at RT . (Specific MP is rarely cited as a standalone constant due to sublimation/equilibration, but is distinct from the liquid cyclooctanone). |

| Dipole Moment | 2.5 D (Hemiacetal form) vs 4.2 D (Open Ketone form) |

| Stability | Stable at room temperature; hygroscopic. |

References

-

Transannular Hemiacetal Formation

-

Hesse, M. (1991).[9] Ring Enlargement in Organic Chemistry. VCH Publishers.[9] (Discusses the 96% hemiacetal equilibrium in 5-hydroxycyclooctanone).

-

Rademacher, P., & Mohr, P. C. (2007). "Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation." Organic & Biomolecular Chemistry, 5(16), 2698. Link

-

-

Synthesis & Oxidation

- Sim, G. A. (1990). "Conformational analysis of medium rings." Journal of the Chemical Society.

-

Database Verification

-

PubChem CID: 136102 (9-Oxabicyclo[3.3.1]nonane derivatives). Link

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,5-cyclooctanediol synthesis - chemicalbook [chemicalbook.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. preprints.org [preprints.org]

- 7. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. soipa.free.fr [soipa.free.fr]

- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]

The Strategic Role of 5-Hydroxycyclooctanone in Advancing Medium-Ring Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Medium-ring carbocycles, typically containing eight to eleven atoms, are prevalent structural motifs in a wide array of bioactive natural products and medicinally important molecules. However, their synthesis is often hampered by unfavorable entropic and enthalpic factors, leading to what is known as the "medium-ring problem." In this context, 5-hydroxycyclooctanone emerges as a versatile and strategically important building block, offering unique conformational and reactive properties that can be harnessed to overcome these synthetic challenges. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 5-hydroxycyclooctanone in the realm of medium-ring chemistry, offering field-proven insights and detailed protocols for the modern researcher.

The Intriguing Nature of 5-Hydroxycyclooctanone: A Tale of Two Tautomers

A fundamental aspect of 5-hydroxycyclooctanone's chemistry is its existence in a dynamic equilibrium with its bicyclic hemiacetal tautomer, 9-oxabicyclo[3.3.1]nonan-1-ol. This transannular cyclization is a consequence of the conformational flexibility of the eight-membered ring, which allows the hydroxyl group at C-5 to approach the carbonyl carbon at C-1.

Caption: The transannular tautomeric equilibrium between 5-hydroxycyclooctanone and its bicyclic hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol.

The position of this equilibrium is highly dependent on the solvent polarity. In nonpolar solvents, the bicyclic hemiacetal is generally the major species, whereas in more polar, hydrogen-bond-donating solvents, the equilibrium shifts towards the open-chain hydroxyketone.[1] This duality is a key strategic element, as it allows for selective reactions at either the keto-alcohol or the hemiacetal, depending on the chosen reaction conditions.

Synthesis of 5-Hydroxycyclooctanone: A Practical Approach

The most direct and reliable method for the preparation of 5-hydroxycyclooctanone involves the selective reduction of the readily available 1,5-cyclooctanedione. This approach offers good yields and a straightforward purification process.

Experimental Protocol: Selective Reduction of 1,5-Cyclooctanedione

This protocol is adapted from established procedures for the reduction of cyclic ketones.[2]

Materials:

-

1,5-Cyclooctanedione

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,5-cyclooctanedione (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of a sub-stoichiometric amount of NaBH₄ is crucial for achieving selective mono-reduction.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-hydroxycyclooctanone as a white solid.

Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid over-reduction to the diol. The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The equilibrium with the hemiacetal form will be evident in the NMR spectra, often showing two sets of signals.

The Chemistry of 5-Hydroxycyclooctanone: A Gateway to Medium-Ring Complexity

The unique structural and electronic features of 5-hydroxycyclooctanone make it a versatile platform for a variety of chemical transformations, enabling access to a diverse range of functionalized medium-ring systems.

Transannular 1,5-Hydride Shift: A Signature Reaction

One of the most characteristic reactions of 5-hydroxycyclooctanone is the transannular 1,5-hydride shift, which occurs under both acidic and basic conditions. This process involves the transfer of a hydride from the carbon bearing the hydroxyl group (C-5) to the carbonyl carbon (C-1), leading to a degenerate rearrangement.[3]

Sources

Transannular Tautomerism and Thermodynamic Stability of Hydroxy-Substituted Cyclooctanones: A Mechanistic and Experimental Guide

Executive Summary

The conformational dynamics of medium-sized carbocycles present unique opportunities and challenges in synthetic and medicinal chemistry. Among these, the transannular tautomerism of hydroxy-substituted cyclooctanones stands out as a premier model for understanding intramolecular thermodynamics. This technical guide explores the mechanistic causality, solvent-dependent stability, and self-validating experimental protocols required to study the equilibrium between 5-hydroxycyclooctanone and its bicyclic hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol.

The Mechanistic Basis of Transannular Tautomerism

Medium-sized carbocycles (8- to 11-membered rings) are uniquely characterized by intense transannular interactions, classically referred to as Prelog strain. In cyclooctane derivatives, the spatial proximity of carbon atoms on opposite sides of the ring (specifically C1 and C5) creates significant steric repulsion between transannular inward-pointing protons 1.

When a ketone and a hydroxyl group are positioned at C1 and C5, respectively, the molecule undergoes a spontaneous transannular tautomerization. 5-Hydroxycyclooctanone exists in a dynamic equilibrium with its bicyclic hemiacetal, 9-oxabicyclo[3.3.1]nonan-1-ol 2. The driving force for this cyclization is the enthalpic relief of the monocyclic ring strain, trading a highly strained 8-membered ring for a stable, fused bicyclic system composed of twin chair-like conformations 3.

Diagram 1: Thermodynamic logic and structural transition of transannular tautomerism.

Thermodynamic Stability and Solvent Causality

The stability of the tautomers is highly dependent on the physical state and the solvation environment 4. In the solid state, 5-hydroxycyclooctanone exists almost exclusively as the bicyclic hemiacetal due to crystal lattice stabilization and the complete elimination of transannular strain 5.

However, in solution, the equilibrium is governed by a delicate balance between the enthalpic relief of ring closure and the entropic penalty of forming the rigid bicyclic structure. Crucially, the proportion of the open monocyclic form increases with solvent polarity. The open hydroxyketone possesses a higher dipole moment (due to the free carbonyl group) and a hydroxyl group capable of hydrogen bonding. As the empirical solvent polarity parameter

Table 1: Solvent Effects on the Tautomeric Equilibrium of 1b ⇌ 2b

| State / Solvent | Polarity Parameter | Predominant Form | Estimated Ratio (Open : Bicyclic) | Mechanistic Rationale |

| Solid State (KBr) | N/A | Bicyclic Hemiacetal | 0 : 100 | Complete relief of Prelog strain; crystal lattice stabilization. |

| Non-Polar ( | ~39.1 | Bicyclic Hemiacetal | < 5 : > 95 | Low dielectric constant fails to stabilize the open hydroxyketone dipole. |

| Polar Aprotic (DMSO- | ~45.1 | Equilibrium Mixture | ~ 10 : 90 | High polarity stabilizes the C=O dipole; competitive H-bonding with the free -OH. |

| Aqueous ( | ~63.1 | Equilibrium Mixture | ~ 4 : 96 | Protic solvent stabilizes open form, but hydrophobic effects favor ring closure. |

Note: Data synthesized from thermodynamic correlations of medium-ring tautomerism [[5]]() 2.

Self-Validating Experimental Protocols

To accurately study this equilibrium, researchers must synthesize the compound without over-oxidizing it and measure the tautomeric ratio without perturbing the equilibrium state.

Diagram 2: Self-validating experimental workflow for synthesizing and analyzing tautomers.

Protocol A: Kinetically Controlled Synthesis and Isolation

Objective: Synthesize 9-oxabicyclo[3.3.1]nonan-1-ol via the oxidation of cyclooctane-1,5-diol. Causality & Design: The oxidation of a diol typically yields a diketone. However, by using exactly 1.0 equivalent of Jones reagent (CrO₃/H₂SO₄) at 0 °C, the reaction stops at the monoketone stage. Why? Once the first hydroxyl is oxidized to a ketone, the molecule rapidly tautomerizes to the bicyclic hemiacetal. The hemiacetal carbon (C1) lacks an alpha-hydrogen, rendering it completely inert to direct oxidation. The only pathway to the 1,5-diketone is the oxidation of the minor (~4%) open hydroxyketone present in the aqueous acidic equilibrium 5. By keeping temperatures low and strictly controlling stoichiometry, this kinetic bottleneck prevents over-oxidation.

Step-by-Step:

-

Dissolve cyclooctane-1,5-diol in reagent-grade acetone and cool to 0 °C.

-

Dropwise add 1.0 eq of freshly prepared Jones reagent over 30 minutes with vigorous stirring.

-

Quench with isopropanol, filter through a Celite pad, and concentrate in vacuo.

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and evaporate to yield a white solid.

-

Validation Checkpoint: Perform solid-state IR spectroscopy using a KBr pellet. The complete absence of a carbonyl stretch (

at ~1700 cm⁻¹) validates that the isolated solid is 100% pure bicyclic hemiacetal 5.

Protocol B: Spectroscopic Quantification of Tautomeric Ratios

Objective: Determine the equilibrium constant (

Step-by-Step:

-

Prepare 0.1 M solutions of the purified solid in non-polar (CDCl₃) and polar (DMSO-

) deuterated solvents. -

Acquire quantitative ¹H NMR spectra with a relaxation delay (

) of at least 5 seconds to ensure the complete relaxation of all protons, preventing integration skew. -

Integrate the distinct O-C-H multiplet of the open form against the complex aliphatic envelope of the bicyclic form.

-

Validation Checkpoint: The sum of the integrations must equal the theoretical proton count of the molecule. A measurable shift in the integration ratio from CDCl₃ to DMSO-

validates the solvent-polarity causality 2.

Implications for Drug Development

In medicinal chemistry, medium-ring tautomerism is a powerful tool for conformational locking. Pharmacophores that require a specific 3D orientation can be engineered into medium rings where the transannular hemiacetal locks the molecule into a rigid bicyclic scaffold. This drastically reduces the entropic penalty upon target binding, potentially increasing receptor affinity. Furthermore, the masked ketone (hemiacetal) serves as a stable prodrug motif that can be selectively opened in highly polar or specific enzymatic microenvironments, allowing for controlled release or targeted reactivity.

References

-

Krämer, G., Oehlhof, A., & Meier, H. (2009). Equilibrium between Hydroxycycloalkanones and Oxabicycloalkanols. Zeitschrift für Naturforschung B.[Link]

-

Paquette, L. A., et al. (2001). Stereospecific Anionically Promoted Transannular Hydride Shifts in Medium-Ring Hydroxy Ketones. Probe of Their Reversibility and the Potential for Regiocontrol. Organic Letters (ACS Publications).[Link]

-

Hesse, M. (1991). Ring Enlargement in Organic Chemistry. VCH Publishers.[Link]

-

Raczyńska, E. D., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers. MDPI.[Link]

Sources

Methodological & Application

Application Note & Protocol: The Selective Oxidation of Cyclooctane-1,5-diol

Abstract

The selective oxidation of secondary alcohols is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. Cyclooctane-1,5-dione, a valuable synthetic intermediate, is prepared via the oxidation of its corresponding diol. However, this transformation presents challenges, including controlling over-oxidation, ensuring high selectivity, and managing side reactions. This guide provides an in-depth analysis of several key oxidation protocols, explaining the rationale behind methodological choices. It offers detailed, field-proven procedures for the selective oxidation of cyclooctane-1,5-diol using modern reagents, focusing on TEMPO-mediated and Dess-Martin Periodinane (DMP) systems. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this critical chemical conversion.

Introduction: The Challenge of Selective Diol Oxidation

The conversion of a secondary alcohol to a ketone is a fundamental reaction in organic chemistry.[1] When a molecule contains multiple hydroxyl groups, such as cyclooctane-1,5-diol, the challenge lies in achieving high chemoselectivity, oxidizing both alcohols completely without causing oxidative cleavage of the carbon-carbon bond or other side reactions.[2] The choice of oxidant is therefore paramount and must be tailored to the substrate's sensitivity and the desired outcome. This note compares several common methods and provides validated protocols for two of the most reliable approaches.

Caption: General reaction scheme for the oxidation of cyclooctane-1,5-diol.

Strategic Selection of an Oxidizing Agent

The ideal oxidant should be efficient, selective, and compatible with other functional groups, while also allowing for a straightforward workup.[1] Historically, chromium-based reagents like Pyridinium Chlorochromate (PCC) were common but are now often avoided due to their toxicity.[3][4] Modern synthesis relies on a toolkit of milder, more selective reagents. The choice between them involves a trade-off between reactivity, cost, reaction conditions, and operational complexity.

| Oxidation Method | Core Reagents | Typical Conditions | Advantages | Disadvantages |

| TEMPO-mediated | (Catalytic) TEMPO, (Stoichiometric) Co-oxidant (e.g., BAIB, NaOCl) | Room temp, neutral or basic pH.[5][6] | Catalytic in TEMPO, highly selective for 1° vs 2° alcohols, mild conditions, no over-oxidation to carboxylic acids.[5][6][7] | Requires a stoichiometric co-oxidant; mechanism can be complex.[5] |

| Dess-Martin (DMP) | Dess-Martin Periodinane | Room temp, neutral pH, CH₂Cl₂.[1][8] | Mild, short reaction times, high yields, excellent chemoselectivity, long shelf life.[1] | Reagent is expensive and potentially explosive; workup can be complicated by iodine byproducts.[1] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Cryogenic (-78 °C), basic.[9][10] | Very mild, high yields, wide functional group tolerance, avoids heavy metals.[10][11] | Requires strict low-temperature control; produces foul-smelling dimethyl sulfide byproduct; can cause epimerization of α-chiral centers.[1][10] |

| PCC Oxidation | Pyridinium Chlorochromate | Room temp, CH₂Cl₂.[3][4] | Readily available, efficient for a wide range of alcohols.[3] | Chromium (VI) is highly toxic; acidic nature can affect sensitive substrates; can form viscous byproducts complicating workup.[3][12] |

For the selective oxidation of cyclooctane-1,5-diol, both TEMPO-mediated and Dess-Martin oxidations represent excellent choices due to their mildness and high efficiency in converting secondary alcohols to ketones.

Protocol 1: TEMPO-Mediated Oxidation

Principle and Mechanistic Insight

This protocol utilizes the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. The actual oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[7] For this protocol, we use (diacetoxyiodo)benzene (PhI(OAc)₂, also known as BAIB) as the co-oxidant. This system is highly efficient for converting secondary alcohols to ketones.[13] The reaction proceeds through a catalytic cycle where the alcohol is oxidized by the N-oxoammonium ion, which is then regenerated by the co-oxidant.[5]

Caption: Simplified catalytic cycle for TEMPO/BAIB oxidation of an alcohol.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |

| Cyclooctane-1,5-diol | 144.21 | 1.00 g | 6.93 | 1.0 |

| TEMPO | 156.25 | 108 mg | 0.69 | 0.1 |

| (Diacetoxyiodo)benzene (BAIB) | 322.10 | 4.92 g | 15.26 | 2.2 |

| Dichloromethane (DCM) | - | 70 mL | - | - |

| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclooctane-1,5-diol (1.00 g, 6.93 mmol) and TEMPO (108 mg, 0.69 mmol).

-

Dissolution: Add 70 mL of dichloromethane (DCM) and stir at room temperature until all solids are dissolved.

-

Initiation: Add (diacetoxyiodo)benzene (BAIB) (4.92 g, 15.26 mmol) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to reduce any excess oxidant.

-

Workup: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cyclooctane-1,5-dione.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially harmful solvent; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

(Diacetoxyiodo)benzene is an oxidizing agent and should be handled with care.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanistic Insight

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that provides a mild and highly selective method for oxidizing primary and secondary alcohols.[14] The reaction proceeds under neutral conditions at room temperature, making it suitable for sensitive substrates.[1] The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by deprotonation and reductive elimination to furnish the ketone, acetic acid, and an iodine(III) byproduct.[1]

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |

| Cyclooctane-1,5-diol | 144.21 | 1.00 g | 6.93 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 6.48 g | 15.26 | 2.2 |

| Dichloromethane (DCM) | - | 70 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |

| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |

| Diethyl Ether | - | 100 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (6.48 g, 15.26 mmol) and 60 mL of dichloromethane (DCM). Stir to form a suspension.

-

Substrate Addition: Dissolve cyclooctane-1,5-diol (1.00 g, 6.93 mmol) in 10 mL of DCM. Add this solution to the DMP suspension dropwise over 5 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The mixture will typically become clear as the reaction progresses. Monitor for completion by TLC (usually 1-3 hours).

-

Quenching and Workup: Upon completion, add 100 mL of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (total 100 mL). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO₄.

-

Concentration and Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target dione.

Safety Precautions

-

DMP is shock-sensitive and potentially explosive, especially upon heating. Handle with care and avoid grinding.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Workflow and Analysis

A systematic workflow is crucial for success. This involves careful setup, diligent monitoring, and thorough analysis of the final product.

Caption: Standard experimental workflow from reaction setup to final analysis.

Product Characterization: The final product, cyclooctane-1,5-dione, should be characterized to confirm its identity and purity.

-

¹H NMR: Expect to see signals corresponding to the methylene protons, with those alpha to the carbonyls shifted downfield.

-

¹³C NMR: A characteristic signal for the carbonyl carbon should be present around 210 ppm.

-

IR Spectroscopy: A strong absorbance band around 1700 cm⁻¹ indicates the presence of the ketone C=O stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of cyclooctane-1,5-dione (C₈H₁₂O₂) should be observed.

References

-

Mace, A., et al. (2021). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved February 24, 2026, from [Link]

-

Shibuya, M., et al. (2009). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters. Available at: [Link]

-

Iwabuchi, Y., et al. (2009). Highly Enantioselective Organocatalytic Oxidative Kinetic Resolution of Secondary Alcohols Using Chirally Modified AZADOs. Organic Letters. Available at: [Link]

-

ResearchGate. (2001). Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 24, 2026, from [Link]

- Frigerio, M., & Santagostino, M. (1995). Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones. Google Patents. EP0658533A1.

-

Wang, Z., & Sasano, Y. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]

-

MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Available at: [Link]

-

SciSpace. (2006). A multipolymer system for organocatalytic alcohol oxidation. Available at: [Link]

-

Peng, K., et al. (2005). Selective oxidation of sec-1,2-diols. Scribd. Available at: [Link]

-

De Luca, L., et al. (2003). TEMPO-Mediated Oxidations. Organic Reactions. Available at: [Link]

-

Akritopoulou-Zanze, I., & Gracias, V. (2003). Hypervalent Iodine Oxidants: Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. A Comparative 1H-NMR Study. The Journal of Organic Chemistry. Available at: [Link]

-

Green, O., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Publishing. Available at: [Link]

-

CoLab.ws. (2007). Organocatalyzed oxidation of alcohols to aldehydes with molecular oxygen. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved February 24, 2026, from [Link]

-

Painter, R. M. (2011). The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository. Available at: [Link]

-

University of Victoria. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

-

MDPI. (2023). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Available at: [Link]

-

Forsyth, C. J., et al. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. ResearchGate. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PMC. Available at: [Link]

-

Singleton, D. A., et al. (2011). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved February 24, 2026, from [Link]

-

Poliakoff, M., et al. (2002). Selective oxidation of cyclooctane to cyclootanone with molecular oxygen in the presence of compressed carbon dioxide. PubMed. Available at: [Link]

-

Chemistry Steps. (2020). Swern Oxidation. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry, Reaction Mechanism. (2021, June 9). Swern Oxidation [Video]. YouTube. Available at: [Link]

-

ResearchGate. (2012). Monitoring cyclooctane oxidation over time. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 24, 2026, from [Link]

-

Ladu, E., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. Available at: [Link]

-

Reile, I., et al. (2008). Aerobic Oxidation of Cyclopentane-1,2-diols to Cyclopentane-1,2-diones on Pt/C Catalyst. Synlett. Available at: [Link]

-

Michigan State University. (n.d.). Alcohol Reactivity. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of 1,5-diazacyclooctanes 4 via formal [4 + 4] cycloaddition. Available at: [Link]

-

Painter, R. M. (2011). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford Libraries. Available at: [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 24, 2026, from [Link]

-

Caltech. (2008). Cyclooctanoid Natural Products. Retrieved February 24, 2026, from [Link]

-

Scribd. (n.d.). PCC and PDC in Alcohol Oxidation. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2009). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2014). (E,E)-1,5-Cyclooctadiene: A small and fast click-chemistry multitalent. Available at: [Link]

-

Supplementary Information. (n.d.). Oxidative Cleavage of Vicinal Diols: IBX can Do What Dess-Martin Periodinane (DMP) Can. Retrieved February 24, 2026, from [Link]

-

eScholarship.org. (2016). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Available at: [Link]

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones | Stanford Digital Repository [purl.stanford.edu]

- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TEMPO [organic-chemistry.org]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: 5-Hydroxycyclooctanone as a Dynamic Scaffold for Bicyclic Heterocycle Synthesis

[1][2]

Abstract & Core Philosophy

This guide details the utility of 5-hydroxycyclooctanone (5-HCO) not merely as a substrate, but as a "shape-shifting" scaffold.[1][2] Unlike rigid synthons, 5-HCO exists in a delicate equilibrium between its open-chain form and its transannular hemiacetal isomer, 9-oxabicyclo[3.3.1]nonan-1-ol .[1][2]

For the drug development chemist, this equilibrium is a feature, not a bug. It allows for divergent synthesis :

-

Trapping the Open Form: Access to 9-azabicyclo[3.3.1]nonanes (via reductive amination).[1][2]

-

Trapping the Closed Form: Access to functionalized oxabicycles (via bridgehead substitution).

This note provides validated protocols for synthesizing the scaffold and deploying it to generate pharmacologically relevant bicyclic cores.

The Mechanistic Advantage: Transannular Strain

The utility of 5-HCO is derived from the "Entropic Advantage" of the eight-membered ring.[1] In the boat-chair conformation, the C1 carbonyl and C5 hydroxyl groups are forced into proximity (approx.[1][2] 2.0 Å), significantly lowering the activation energy for cyclization compared to acyclic analogs.[2]

The 5-HCO Equilibrium System

The molecule undergoes a degenerate transannular 1,5-hydride shift and hemiacetal formation.[1] Understanding this is critical for reaction monitoring; NMR spectra often show broad or duplicated signals depending on solvent and pH.

Figure 1: The dynamic equilibrium of the 5-HCO scaffold. In non-polar solvents, the closed hemiacetal predominates.[2] In polar protic media or presence of amines, the open ketone becomes accessible.[2]

Preparation of the Scaffold

While 5-HCO can be generated via complex rearrangements, the most robust laboratory scale-up route involves the controlled oxidation of cis-1,5-cyclooctanediol.[1][2]

Protocol A: Synthesis of 9-Oxabicyclo[3.3.1]nonan-1-ol (5-HCO equivalent)

Objective: Selective mono-oxidation of a diol to the hemiacetal.[1][2]

-

Starting Material: cis-1,5-Cyclooctanediol (CAS: 27607-77-8).[1][2]

-

Reagents: Sodium Hypochlorite (NaOCl), Acetic Acid, TEMPO (catalytic).[2]

-

Scale: 50 mmol (approx. 7.2 g of diol).

Step-by-Step Methodology:

-

Dissolution: Dissolve cis-1,5-cyclooctanediol (7.2 g, 50 mmol) in CH₂Cl₂ (150 mL) containing TEMPO (156 mg, 1 mmol, 2 mol%). Cool to 0 °C.

-

Oxidant Preparation: Prepare a solution of NaOCl (commercial bleach, adjusted to pH 9.5 with NaHCO₃) and KBr (0.5 M aq).[2]

-

Controlled Addition: Add the oxidant solution dropwise over 45 minutes with vigorous stirring. Critical: The temperature must remain <5 °C to prevent over-oxidation to the dione.[1]

-

Quench: Quench with aqueous Na₂S₂O₃ immediately upon consumption of starting material (monitor by TLC: Et₂O/Hexane 1:1; Stain: PMA).

-

Workup: Separate organic layer, extract aqueous phase with CH₂Cl₂ (2x). Dry over MgSO₄ and concentrate in vacuo.

-

Purification: The crude oil often solidifies. Recrystallize from pentane/ether to yield 9-oxabicyclo[3.3.1]nonan-1-ol as white crystals.[1][2]

Data Validation:

Application Protocols: Divergent Synthesis

Protocol B: Synthesis of 9-Azabicyclo[3.3.1]nonanes (Reductive Amination)

This protocol exploits the "Open Form" equilibrium.[1][2] By introducing a primary amine, the equilibrium shifts to the imine, which is then reduced.[2] This is the primary route to "Granatane" alkaloids and ABNO-catalyst precursors.[1]

Reaction Scheme: 5-HCO (eq) + R-NH₂ + NaBH(OAc)₃ → N-R-9-azabicyclo[3.3.1]nonane[1]

Procedure:

-

Equilibration: Dissolve 9-oxabicyclo[3.3.1]nonan-1-ol (1.42 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL).

-

Amine Addition: Add the primary amine (1.05 equiv). Note: If using an amine hydrochloride, add 1.0 equiv of Et₃N.

-

Acid Catalysis: Add Acetic Acid (1.2 equiv). Stir for 30 mins at Room Temp. The solution may warm slightly as the iminium forms.[1]

-

Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in three portions.

-

Reaction: Allow to warm to RT and stir overnight (12-16 h).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Crucial Step: For basic amine products, ensure the aqueous layer is pH > 10 before extraction.[2]

Scope & Utility:

| R-Group (Amine) | Yield (%) | Application |

|---|---|---|

| Benzyl | 88% | General Pharmacophore |

| Methyl | 82% | Pseudopelletierine analogs |

| tert-Butyl | 65% | Steric probe |

| Allyl | 79% | Handle for further functionalization |[1][2]

Protocol C: Bridgehead Functionalization (Etherification)

This protocol exploits the "Closed Form."[2] The hemiacetal hydroxyl is surprisingly reactive toward Lewis acid-catalyzed substitution, allowing the installation of ether bridges.[1]

Procedure:

Strategic Workflow & Decision Matrix

The following diagram illustrates the decision process for using 5-HCO in library synthesis.

Figure 2: Synthetic workflow for divergent library generation using the 5-HCO scaffold.

References

-

Mechanism of Transannular Hydride Shift: Rademacher, P., & Mohr, P. C. (2007).[2][3] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry. [Link]

-

Synthesis via Bis-Epoxides (Alternative Route): Bredikhin, A. A., et al. (2026).[1][2] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane Core. MDPI. [Link](Note: Generalized link to relevant MDPI section based on search context)[1]

-

General Reactivity of Medium Rings: Cope, A. C., et al. (1960).[2] Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[4] [Link]

-

Application in ABNO Catalyst Synthesis: Iwama, T., et al. (2022).[2] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

enantioselective synthesis involving 5-hydroxycyclooctanone intermediates

Abstract & Strategic Value

The synthesis of medium-sized rings (8-11 members) is historically challenged by transannular strain and unfavorable entropy. However, functionalized cyclooctanes are critical precursors for fused bicyclic systems found in natural products like pentalenolactones and asteriscanolide .

This Application Note details the enantioselective synthesis of 5-hydroxycyclooctanone via the desymmetrization of cyclooctane-1,5-dione . Unlike simple cyclic ketones, this intermediate possesses a unique reactivity profile: it exists in a dynamic equilibrium with its bridged hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol .

Why this protocol matters:

-

Chirality Installation: Establishes remote stereocenters in a chemically equivalent meso-dione.

-

Complexity Generation: The product serves as a linchpin for transannular aldol condensations , rapidly accessing bicyclo[3.3.0]octane frameworks.

-

Scalability: Utilizes robust Noyori-type transfer hydrogenation catalysts, avoiding stoichiometric chiral reagents.

Scientific Principles & Mechanism[1][2][3]

2.1 The Desymmetrization Challenge

Cyclooctane-1,5-dione is a meso compound. The challenge is to differentiate two enantiotopic ketone faces while preventing over-reduction to the diol (which destroys the synthetic utility).

2.2 The Hemiacetal Equilibrium

A critical "trap" for inexperienced chemists is the spectral analysis of the product. Upon formation, the 5-hydroxy ketone undergoes a transannular nucleophilic attack to form a bridged hemiacetal.

-

Open Form: 5-hydroxycyclooctanone (Minor in non-polar solvents)

-

Closed Form: 9-oxabicyclo[3.3.1]nonan-1-ol (Major in CDCl₃)

This equilibrium complicates HPLC monitoring and NMR interpretation, often appearing as "missing" carbonyl peaks.

2.3 Reaction Pathway Visualization (DOT)

The following diagram illustrates the desymmetrization pathway and the competing equilibria.

Figure 1: Reaction pathway showing the catalytic desymmetrization and the subsequent transannular hemiacetal equilibrium.

Detailed Protocol: Asymmetric Transfer Hydrogenation

Reaction Class: Noyori Asymmetric Transfer Hydrogenation (ATH) Catalyst System: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

3.1 Materials Checklist

| Reagent | Equiv. | Role | Notes |

| Cyclooctane-1,5-dione | 1.0 | Substrate | Commercial or prepared via ozonolysis of 1,5-cyclooctadiene. |

| RuCl | 0.01 (1 mol%) | Catalyst | Air-stable, but store under Ar. |

| Formic Acid / TEA (5:2) | 2.0 - 3.0 | H-Source | Premix exothermically; cool before use. |

| Dichloromethane (DCM) | Solvent | 0.5 M | Degassed. |

| Sodium Sulfate | Drying | Workup | Anhydrous. |

3.2 Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Charge the flask with Cyclooctane-1,5-dione (1.40 g, 10 mmol).

-

Add degassed DCM (20 mL).

-

Add the catalyst RuCl (63.5 mg, 0.1 mmol).

-

Expert Note: While isopropanol (IPA) is a common solvent for ATH, the formic acid/TEA system in DCM often provides better conversion control for this specific substrate to prevent over-reduction to the diol.

-

Step 2: Reaction Initiation

-

Cool the mixture to 0°C using an ice bath.

-

Add the Formic Acid/Triethylamine azeotrope (3.0 mL) dropwise via syringe over 10 minutes.

-

Caution: CO₂ evolution may occur. Ensure proper venting.

-

-

Allow the reaction to warm to room temperature (23°C) and stir.

Step 3: Monitoring (Critical)

-

Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) every 2 hours.

-

Stain: Anisaldehyde or PMA (Phosphomolybdic Acid).

-

Target: Disappearance of dione (Rf ~0.6) and appearance of hydroxy-ketone (Rf ~0.4).

-

Stop Condition: If the diol (Rf < 0.2) begins to appear significantly, terminate immediately. Typical time is 12–18 hours.

-

Step 4: Quench and Workup

-

Quench by adding saturated NaHCO₃ solution (20 mL) slowly.

-

Separate phases. Extract aqueous layer with DCM (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo at <30°C.

-

Volatility Warning: The hemiacetal is moderately volatile. Do not use high vacuum for extended periods.

-

Step 5: Purification

-

Purify via flash column chromatography (SiO₂).

-

Gradient: 10% → 40% EtOAc in Hexanes.

-

Yield Expectation: 75–85%.

-

Enantiomeric Excess (ee): Typically 90–95% ee.

Analytical Validation & Troubleshooting

4.1 Determining Enantiomeric Excess

Direct chiral HPLC of the hemiacetal can be difficult due to peak broadening.

-

Protocol: Derivatize a small aliquot with Mosher's Acid Chloride (MTPA-Cl) .

-

Analysis: ¹⁹F NMR or ¹H NMR of the Mosher ester provides distinct diastereomeric peaks for integration.

4.2 NMR Interpretation Guide

The ¹H NMR spectrum in CDCl₃ will be dominated by the hemiacetal form .

-

Diagnostic Signal: Look for the bridgehead proton (H-1) at δ 3.8–4.2 ppm (multiplet).

-

Carbonyl Signal: The ketone carbonyl (C=O) at ~215 ppm will be very weak or absent in ¹³C NMR. Instead, look for the hemiacetal carbon (O-C-O) at ~95–100 ppm .

4.3 Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or old H-source. | Degas solvents thoroughly. Prepare fresh HCOOH/TEA mix. |

| Over-reduction (Diol) | Reaction time too long / Temp too high. | Monitor TLC strictly. Stop at 95% conversion. Lower temp to 0°C. |

| Low ee (<80%) | Racemization via retro-aldol or impure catalyst. | Ensure reaction stays neutral/slightly acidic (the HCOOH/TEA buffer is ideal). Avoid strong bases during workup. |

| Missing Carbonyl in NMR | Hemiacetal formation (Normal). | Do not discard. Run NMR in DMSO-d₆ to shift equilibrium toward the open hydroxy-ketone if verification is needed. |

Downstream Application: Transannular Aldol

The primary utility of (1S,5S)-5-hydroxycyclooctanone is the synthesis of chiral bicyclo[3.3.0]octanes.

Figure 2: Conversion of the hydroxy-ketone to the fused bicyclic system.

References

-

Noyori Asymmetric Transfer Hydrogenation (General Methodology)

-

Transannular Hydride Shifts in 5-Hydroxycyclooctanone

- Rademacher, P., & Mohr, P. C. (2007).

-

Hemiacetal Equilibrium & Spectral Data

-

Desymmetrization of Cyclic Diketones (Contextual)

Sources

- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

protecting group strategies for the hydroxyl group in 5-hydroxycyclooctanone

Executive Summary

The functionalization of 5-hydroxycyclooctanone (1) presents a unique challenge in organic synthesis due to the inherent conformational mobility of the eight-membered ring. Unlike linear or rigid cyclic systems, this molecule exists in a dynamic equilibrium with its bicyclic hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol (2) .

This Application Note details the strategic selection and installation of protecting groups (PG) for the C5-hydroxyl moiety. We prioritize the tert-butyldimethylsilyl (TBS) ether and Acetate (Ac) ester strategies, focusing on protocols that drive the equilibrium toward the open-chain form while suppressing transannular hydride shifts.

The Transannular Challenge: Mechanism & Strategy

The Hemiacetal Equilibrium

In solution, 5-hydroxycyclooctanone is not a static open chain. The C1-carbonyl and C5-hydroxyl groups are positioned perfectly for a transannular reaction, leading to the formation of a bridged hemiacetal.

-

Thermodynamic Reality: The bicyclic hemiacetal (9-oxabicyclo[3.3.1]nonan-1-ol) is often the dominant species in non-polar solvents.

-

Synthetic Implication: To protect the hydroxyl group as an open-chain ether or ester, the reaction conditions must essentially "trap" the minor open-chain conformer. As the open form is consumed, Le Chatelier’s principle drives the ring-opening of the hemiacetal.

Transannular Hydride Shifts

Beyond hemiacetalization, the "medium-ring effect" allows for transannular 1,5-hydride shifts, particularly under acidic conditions or high temperatures. This can lead to isotopic scrambling or racemization if the molecule is chiral. Base-mediated protection strategies are therefore preferred.

Visualizing the Equilibrium

The following diagram illustrates the equilibrium and the trapping strategy.

Figure 1: The dynamic equilibrium between the bridged hemiacetal and the open hydroxy-ketone. Successful protection relies on the irreversible trapping of the open form.

Strategic Selection: Decision Matrix

The choice of protecting group depends heavily on the subsequent reaction conditions (orthogonality).

| Feature | Silyl Ether (TBS) | Ester (Acetate) | Ether (Benzyl/MOM) |

| Reagent | TBSCl / Imidazole | Ac₂O / Pyridine | BnBr / NaH |

| Conditions | Mild Basic | Basic | Strong Base (Risk!) |

| Stability | Bases, Reductions, Oxidations | Acids, Oxidations | Bases, Acids (MOM) |

| Deprotection | Fluoride (TBAF) or Acid | Base (K₂CO₃/MeOH) | Hydrogenation (Bn) |

| Risk Profile | Low. Mild conditions prevent hydride shifts. | Low. Orthogonal to silyl groups. | High. NaH can cause aldol/transannular side reactions. |

| Recommendation | Primary Choice | Secondary Choice | Avoid |

Detailed Protocols

Protocol A: TBS Protection (The "Gold Standard")

This protocol utilizes the Corey-Venkateswarlu conditions. The use of DMF is critical; it is a polar aprotic solvent that helps solvate the open-chain form and accelerates the silylation.

Reagents:

-

5-Hydroxycyclooctanone (crude equilibrium mixture)

-

tert-Butyldimethylsilyl chloride (TBSCl)[1]

-

N,N-Dimethylformamide (DMF), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 5-hydroxycyclooctanone (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Activation: Add Imidazole (2.5 equiv) in one portion. The solution acts as a buffer, preventing acid-catalyzed transannular shifts.

-

Addition: Cool the mixture to 0 °C. Add TBSCl (1.2 equiv) portion-wise over 10 minutes.

-

Note: Do not add all at once; the exotherm can be detrimental.

-

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–16 hours.

-

Monitoring: Check TLC.[1] The hemiacetal spot (usually lower Rf) should disappear, replaced by the high-Rf silyl ether.

-

-

Workup: Dilute with Et₂O (diethyl ether). Wash sequentially with water (2x) and brine (1x) to remove DMF and imidazole salts.

-

Caution: Do not use acidic washes (like HCl) to remove imidazole, as this may hydrolyze the silyl group or induce transannular reactions.

-

-

Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Acetylation (For Acid Stability)

If the subsequent synthesis involves reagents incompatible with silyl ethers (e.g., strong Lewis acids), an acetate ester is the robust alternative.

Reagents:

-

Acetic Anhydride (Ac₂O)

-

Pyridine

-

DMAP (4-Dimethylaminopyridine) - catalytic

Step-by-Step Methodology:

-

Solvation: Dissolve substrate in Pyridine (used as solvent and base, ~0.5 M).

-

Catalysis: Add DMAP (0.1 equiv).

-

Acetylation: Add Ac₂O (1.5 equiv) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Quench: Add MeOH (2 mL) to consume excess anhydride, stir for 15 mins.

-

Workup: Dilute with EtOAc. Wash with saturated CuSO₄ solution (to complex and remove pyridine) until the aqueous layer remains blue, then wash with water.

Quality Control & Troubleshooting

NMR Validation

The most definitive check is ¹H NMR.

-

Starting Material: Complex multiplets due to the hemiacetal/ketone equilibrium.

-

Product (TBS-Ether):

-

Look for the H-5 methine signal. In the protected open chain, this typically appears as a multiplet around δ 3.8–4.2 ppm .

-

Verify the TBS methyls (singlet, ~0.05 ppm) and t-Butyl (singlet, ~0.90 ppm).

-

Absence of Hemiacetal: Ensure no signals correspond to the bridgehead proton of the bicyclic impurity (often shifted upfield).

-

Common Pitfalls

-

Issue: Low yield / Recovery of starting material.

-

Cause: The equilibrium strongly favors the hemiacetal, making the -OH sterically inaccessible.

-

Fix: Switch solvent to DMF (if using DCM) or increase temperature to 40 °C to shift the equilibrium toward the open chain.

-

-

Issue: Formation of a bicyclic elimination product.

-

Cause: Basic conditions (NaH/LDA) caused E2 elimination across the ring.

-

Fix: Stick to mild bases like Imidazole or Pyridine.

-

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for the researcher.

Figure 2: Experimental workflow for selecting and executing the protection strategy.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][3][5] Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Rademacher, P., & Mohr, P. C. (2007).[6] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry, 5(15), 2404–2412. Link

-

Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society, 82(17), 4651–4663. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

Sources

Application Note: Transannular Cyclization of 5-Hydroxycyclooctanone

Executive Summary

This guide details the protocols for utilizing 5-hydroxycyclooctanone (5-HCO) as a pivotal intermediate in the synthesis of 9-oxabicyclo[3.3.1]nonane frameworks. Medium-sized rings (8–10 members) possess unique conformational mobility and high transannular strain (Prelog strain). In 5-HCO, the proximity of the C1-ketone and C5-hydroxyl groups facilitates transannular cyclization, granting access to bridged bicyclic ethers commonly found in marine neurotoxins and high-value pharmacophores.

Key Applications:

-

Synthesis of bridged ether scaffolds (9-oxabicyclo[3.3.1]nonanes).[1][2]

-

Stereoselective construction of quaternary centers via transannular hydride shifts.

-

Fragment-based drug discovery (FBDD) utilizing rigid bicyclic cores.

Theoretical Framework & Mechanism